8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
CAS No.: 313470-89-2
Cat. No.: VC6727596
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313470-89-2 |
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Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.43 |
IUPAC Name | 3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
Standard InChI | InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Standard InChI Key | AJIJYZFXGFISDF-UHFFFAOYSA-N |
SMILES | CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 8-isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, systematically describes its structure:
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Purine core: A bicyclic system comprising fused pyrimidine and imidazole rings.
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Substituents:
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8-isopropylsulfanyl: A thioether group with an isopropyl branch, enhancing lipophilicity.
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3-methyl: A methyl group at position 3, sterically influencing reactivity.
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7-phenethyl: A phenethyl chain at position 7, introducing aromaticity and bulk.
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The molecular formula is , with a molecular weight of 344.439 g/mol . Its structure aligns with xanthine derivatives, though the sulfur-containing substituent distinguishes it from classical purines like caffeine or theophylline.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 344.439 g/mol |
MDL Number | MFCD01142765 |
Canonical SMILES | CC(C)SC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)N(C(=O)N2)C |
Spectroscopic Characterization
Limited analytical data are publicly available, as the compound is marketed by Sigma-Aldrich as part of a rare chemical collection without reported NMR, IR, or mass spectrometry profiles . Comparative analysis with analogous purines suggests:
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NMR: Expected singlets for the methyl group (δ ~3.1 ppm) and aromatic protons from the phenethyl moiety (δ ~7.2–7.4 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 344.4 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and phenethyl groups.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for this compound are published, methodologies for related 8-thio-substituted purines provide a framework. A plausible route involves:
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Alkylation of Purine Precursors: Starting with 3-methylxanthine, sequential alkylation at positions 7 and 8 using phenethyl bromide and isopropyl disulfide, respectively, under basic conditions .
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Protection-Deprotection Strategies: Employing temporary protecting groups (e.g., benzyl for carbonyls) to direct regioselectivity.
Key Challenges:
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Regioselectivity: Ensuring alkylation occurs exclusively at N7 and S8 positions.
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Sulfur Stability: Avoiding oxidation of the thioether to sulfone during synthesis.
Reactivity Profile
The compound’s functional groups confer distinct reactivity:
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Thioether Group: Susceptible to oxidation with agents like , forming sulfoxides or sulfones, which could modulate biological activity.
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Phenethyl Chain: Participates in electrophilic aromatic substitution (e.g., nitration) or hydrogenation to a cyclohexylethyl derivative.
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Dione Motif: May undergo condensation reactions with amines or hydrazines to form heterocyclic derivatives.
Challenges in Research and Development
Data Availability
Sigma-Aldrich explicitly disclaims analytical data for this compound, stating it is provided “as-is” without purity or identity verification . This lack of characterization hampers reproducibility and safety assessments.
Synthetic Complexity
Multi-step synthesis with low yields (common in purine alkylation) and purification difficulties due to the compound’s hydrophobicity present barriers to large-scale production .
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